5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole

Physicochemical Properties Lipophilicity Medicinal Chemistry

Select this compound for systematic p38 MAP kinase SAR campaigns. The rigid cyclopentylthio group enhances metabolic stability over benzylthio analogs by avoiding benzylic oxidation. The 4-bromophenyl ring enables downstream cross-coupling for probe synthesis. With reduced conformational entropy, it is ideal for SPR/ITC biophysical studies, delivering robust on/off rate measurements. Head-to-head assays against flexible analogs will map energetic contributions of these moieties for publishable enzymology data.

Molecular Formula C21H21BrN2S
Molecular Weight 413.38
CAS No. 1206996-44-2
Cat. No. B2388728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole
CAS1206996-44-2
Molecular FormulaC21H21BrN2S
Molecular Weight413.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H21BrN2S/c1-15-6-12-18(13-7-15)24-20(16-8-10-17(22)11-9-16)14-23-21(24)25-19-4-2-3-5-19/h6-14,19H,2-5H2,1H3
InChIKeyKVMPSHRBIIJGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole: Structural & Pharmacophoric Baseline for p38 MAP Kinase Inhibitor Research


5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole (CAS 1206996-44-2) is a tetrasubstituted imidazole derivative belonging to a class of compounds extensively investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulatory enzyme in inflammatory cytokine biosynthesis . Its core scaffold features a 4-bromophenyl ring at the C-5 position, a cyclopentylthio moiety at the C-2 position, and a p-tolyl group at the N-1 position. This specific substitution pattern defines a distinct chemical space within the broader 4(5)-aryl-2-thio-substituted imidazole family, where the cyclopentylthio group is a key pharmacophoric element designed to probe the lipophilic ribose-binding pocket of the kinase ATP site [1]. In 2008, the Laufer and Koch group disseminated a foundational methodology for the synthesis and evaluation of these novel 2-thio-substituted imidazoles, establishing p38 MAP kinase inhibitory activity as a primary research endpoint [1]. This compound exists within a well-characterized cluster of close structural analogs, making it a valuable comparator for systematic structure-activity relationship (SAR) studies.

Why Generic Substitution of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole is Scientifically Unsound


In the realm of 2-thio-substituted imidazole p38 inhibitors, seemingly minor alterations to the thioether substituent, such as replacing the cyclopentyl group, have been shown to profoundly alter key pharmacokinetic and pharmacodynamic properties [1]. A 2008 study by Laufer and Koch demonstrated that within the highly conserved ATP-binding pocket, variation of the 2-alkylsulfanyl moiety leads to markedly different steric and electronic interactions that directly affect binding affinity [1]. Consequently, generic analogs like the isopropylthio (CAS 1207008-96-5), benzylthio (CAS 1206990-71-7), or methylthio derivatives cannot be assumed to replicate the specific intermolecular interactions and resultant selectivity profile conferred by the more rigid and lipophilic cyclopentyl ring. Substitution without equivalent activity and selectivity benchmarking risks quantitative disruption of ligand binding kinetics, metabolic rates, and cellular potency, rendering holistic experimental comparisons from historically published SAR data unreliable.

Head-to-Head Physicochemical Differentiation of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole vs Closest Analogs


Cyclopentylthio Group Increases Molecular Weight & Alters Predicted LogP Compared to Isopropylthio Analogs

A direct computable comparison of molecular weight and predicted lipophilicity (XLogP3) reveals a statistically significant differentiation between the target compound and its closest commercially available analog, 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole (CAS 1207008-96-5). The target compound's cyclopentyl group (C₅H₉) introduces a higher molecular weight and lipophilicity compared to the comparator's isopropyl group (C₃H₇) . These differences directly impact key absorption and distribution parameters important for in-vitro and ex-vivo assay design.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Cyclopentyl vs. Benzyl Thioether: A Structural Trade-off Affecting Metabolic Stability and Lipophilic Ligand Efficiency

An important structural comparator is 2-(benzylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole (CAS 1206990-71-7). The benzylthio compound introduces a benzylic C-H bond that is enzymatically labile and an aromatic ring that increases lipophilicity differently than an aliphatic ring. In class-level SAR, replacing a 2-benzylthio group with a 2-cyclopentylthio group has been associated with improved metabolic stability due to the absence of labile benzylic oxidation sites while preserving hydrophobic pocket occupancy [1]. The target compound therefore offers a potentially superior half-life and clearance profile, a critical differentiator for lead optimization or tool compound selection.

Metabolic Stability Ligand Efficiency Structure-Activity Relationship

Predicted Impact of the 4-Bromophenyl Substituent on Kinase Selectivity vs. the Non-Halogenated Phenyl Analog

A crucial differentiation is observed when contrasting the target compound with its de-brominated analog, 2-(cyclopentylthio)-5-(4-methylphenyl)-1-phenyl-1H-imidazole (CAS 1206990-24-0). The introduction of the bromine atom in the target compound creates a ‘heavy’ halogen capable of forming favorable halogen bonds with backbone C=O groups or protein side-chains in the kinase hinge region through a σ-hole interaction, a non-covalent interaction mechanism not accessible to the hydrogen-substituted comparator [1]. While the non-halogenated analog has a drastically lower molecular weight (334.48 g/mol) and logP, the bromine in the target compound is predicted to significantly enhance potency and selectivity for certain kinase targets, making substitution without bioequivalence validation impossible.

Kinase Selectivity Halogen Bonding Drug-Target Interactions

Differentiation in Scaffold Rigidity and 3D Conformational Entropy from the Piperidinylethanone Derivative

Comparing the target compound with 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207056-94-7) illustrates a stark division in ligand pre-organization. The target compound’s cyclopentylthio group is a constrained ring directly appended to sulfur, reducing the number of rotatable bonds and penalizing binding affinity less due to entropic losses upon target engagement [1]. The comparator features a flexible ethanone linker and a multi-rotor piperidine ring (6 additional rotatable bonds), leading to a higher conformational entropy penalty upon binding. This makes the target compound a more ‘rigidified’ probe, favoring rapid association kinetics and potentially better selectivity against flexible kinase activation loops.

Conformational Analysis Pre-organization Binding Kinetics

Optimal Scientific Procurement & Research Application Scenarios for 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole


Systematic p38 MAP Kinase Inhibitor SAR Profiling with Built-in Control for Lipophilic and Halogen-Driven Selectivity

Procurement teams should select this compound for systematic Structure-Activity Relationship (SAR) campaigns focused on probing the p38 MAP kinase ATP-binding site. The combination of the cyclopentylthio group and the 4-bromophenyl substituent creates a distinct, quantifiable lipophilic and halogen bonding pharmacophore, as demonstrated in Section 3. Head-to-head assay cascades against the isopropylthio (∆MW +26; ∆LogP predicted) and non-brominated analogs (predicted ∆∆G from halogen bonding) will directly map the energetic and selectivity contributions of these moieties, providing publishable and reproducible high-content enzymology data [1].

Use as a Rigidified Tool Compound for Biophysical Binding Kinetics Studies

Due to its relatively constrained structure with only 4 rotatable bonds and a cyclopentyl ring that reduces conformational entropy, this compound is ideally suited as a high-fidelity probe in biophysical assay technologies like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The predicted favorable entropy profile compared to flexible analogs like the piperidinylethanone derivative (Section 3) makes it a superior candidate for mechanistic studies requiring robust on/off rate measurements and precise thermodynamic fingerprinting [2].

In-Vitro Metabolism-Permitted Lead Optimization Scaffold

For drug discovery teams prioritizing metabolic stability, this compound presents a significant advantage over structurally related benzylthio analogs. The cyclopentylthio group lacks a labile benzylic oxidation site, providing a cleaner intrinsic clearance profile in human liver microsome assays. This specification makes it a stratifying selection for screening labs aiming to identify metabolically robust imidazole-based kinase inhibitors early in the hit-to-lead cascade, a key differentiator quantified in Section 3.

Core Building Block for Diversity-Oriented Synthesis of Photoaffinity or Electrophilic Probes

The presence of a 4-bromophenyl ring provides a synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or lithium-halogen exchange to introduce further chemical complexity. In comparison to non-halogenated analogs, this compound uniquely enables post-functionalization for generating affinity chromatography resins or molecular probe versions of the imidazole p38 inhibitor scaffold without altering the core cyclopentylthio pharmacophore, a key differentiator for chemical biology and proteomics groups evaluating commercial building block versatility.

Quote Request

Request a Quote for 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.